molecular formula C4H6N4O3 B564510 Allantoin-13C2,15N4 CAS No. 1219402-51-3

Allantoin-13C2,15N4

Cat. No.: B564510
CAS No.: 1219402-51-3
M. Wt: 164.074
InChI Key: POJWUDADGALRAB-LSYAIDEBSA-N
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Mechanism of Action

Target of Action

Allantoin-13C2,15N4, a labeled form of Allantoin, primarily targets the Imidazoline Receptor . This receptor plays a crucial role in various physiological processes, including pain modulation, insulin secretion, and cardiovascular regulation . This compound is also an Endogenous Metabolite , meaning it is naturally produced within the body .

Mode of Action

It is known to promote healthy skin and stimulate new and healthy tissue growth . This suggests that this compound interacts with its targets to promote cell proliferation and tissue regeneration .

Biochemical Pathways

This compound is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization . It is involved in increasing stress tolerance in plants, where higher allantoin biosynthesis and accumulation correlate with increased tolerance to various abiotic stresses . This compound activates the abscisic acid (ABA) biosynthetic genes, which in turn activate downstream stress-related genes .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action include promoting healthy skin and stimulating new and healthy tissue growth . It also plays a role in cognitive function and hippocampal neurogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, allantoin has emerged as a molecule involved in increasing tolerance to various abiotic stresses such as drought, salt, cold, heavy metals, and irradiance . The accumulation of allantoin in response to these stresses endows it as a stress modulator .

Biochemical Analysis

Biochemical Properties

Allantoin-13C2,15N4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Allantoin is a skin conditioning agent that promotes healthy skin, stimulates new and healthy tissue growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Allantoin functions as a signaling molecule to stimulate stress-responsive genes and ROS (reactive oxygen species) scavenging enzymes (antioxidant) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Allantoin-13C2,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes during the synthesis process . The specific synthetic routes may vary depending on the manufacturer and research laboratory.

Industrial Production Methods

Industrial production of this compound is typically carried out under controlled conditions to ensure the purity and stability of the isotopes. The process involves the use of high-purity starting materials and advanced synthesis techniques to achieve the desired isotopic labeling .

Properties

IUPAC Name

(2,5-dioxo-(213C,1,3-15N2)1,3-diazolidin-4-yl)(13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i3+1,4+1,5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWUDADGALRAB-LSYAIDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(C(=O)[15NH][13C](=O)[15NH]1)[15NH][13C](=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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